molecular formula C15H18N2O2S B2812815 (E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide CAS No. 1311998-29-4

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide

Cat. No. B2812815
M. Wt: 290.38
InChI Key: UFENNJFETDVYQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “(E)” in its name suggests that it has a trans configuration around the double bond, meaning that the highest priority groups on each carbon of the double bond are on opposite sides .

Scientific Research Applications

Novel Synthesis Methods

  • Electrophilic Cyanation for Benzonitriles Synthesis : Anbarasan, Neumann, and Beller (2011) demonstrated the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent, enabling the synthesis of various benzonitriles from aryl bromides. This method is notable for its good to excellent yields across a range of substrates, including functionalized and sterically demanding aryl bromides, and its application in the rapid synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).

Anticancer Agent Development

  • Microtubule-Targeted Anticancer Agents : Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides with potent cytotoxicity against a broad spectrum of cancer cell lines. One compound, in particular, showed significant in vivo tumor size reduction in nude mice xenograft assays, indicating potential as a microtubule-targeted anticancer agent (Reddy et al., 2013).

Catalytic Applications in Organic Synthesis

  • Ni-Catalyzed Reductive Arylcyanation : Li, Chen, Dong, and Kong (2021) reported a nickel-catalyzed reductive arylcyanation of alkenes, using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent. This method stands out for its high functional group tolerance and the synthesis of cyano-substituted compounds with potential natural product synthesis applications (Li et al., 2021).

  • Rhodium-Catalyzed Cyanation : Chaitanya and Anbarasan (2015) accomplished selective cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology allows for the synthesis of acrylonitriles, demonstrating the versatility of cyanation reactions in organic synthesis (Chaitanya & Anbarasan, 2015).

Advanced Organic Synthesis Techniques

  • Base-Free Transfer Hydrogenation : Ruff, Kirby, Chan, and O'Connor (2016) explored base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. Their work contributes to the development of more environmentally friendly and efficient catalytic processes in organic synthesis (Ruff et al., 2016).

  • Synthesis of E-aryl Ethenesulfonamides : Aramini et al. (2003) devised an efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting an attractive method for preparing compounds widely used in chemical and pharmaceutical industries (Aramini et al., 2003).

properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c16-10-4-11-17(13-15-7-8-15)20(18,19)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,11,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFENNJFETDVYQG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC#N)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN(CCC#N)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethene-1-sulfonamide

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